(3-Ethoxy-phenoxy)-acetic acid
Description
Contextualization within the Phenoxyacetic Acid Class
(3-Ethoxy-phenoxy)-acetic acid, chemically known as 2-(3-ethoxyphenoxy)acetic acid, is a member of the phenoxyacetic acid class of organic compounds. ontosight.ai This class is characterized by a core structure consisting of a phenoxy group attached to an acetic acid moiety through an ether linkage. ontosight.ai In the case of this compound, an ethoxy substituent is present on the phenyl ring at the third position. ontosight.ai Phenoxyacetic acids, in general, are monocarboxylic acids and are recognized for their utility in the synthesis of pharmaceuticals, pesticides, fungicides, and dyes. jetir.org
The fundamental structure of phenoxyacetic acids provides a versatile scaffold for chemical modifications, leading to a wide array of derivatives with diverse properties. The specific placement of the ethoxy group on the phenoxy ring of this compound influences its electronic and steric properties, which in turn dictates its reactivity and interaction with biological systems.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.20 g/mol |
| Common Names | 2-(3-ethoxyphenoxy)acetic acid |
| CAS Number | 6459-12-7 |
| Parent Class | Phenoxyacetic Acid |
Data sourced from public chemical databases. ontosight.ai
Significance in Contemporary Chemical and Biological Research
The scientific interest in this compound stems from its role in various research applications. ontosight.ai Its structural similarity to known bioactive molecules makes it a valuable precursor or intermediate in the synthesis of novel pharmaceutical compounds. ontosight.ai The broader class of phenoxyacetic acid derivatives is the subject of extensive research for a range of pharmacological activities. For instance, novel derivatives are being designed and synthesized as selective COX-2 inhibitors for anti-inflammatory applications. mdpi.com
In the realm of agricultural science, phenoxyacetic acids are well-known for their herbicidal properties. ontosight.aimdpi.com Derivatives like this compound are investigated for their potential as selective herbicides. ontosight.aimedchemexpress.com Furthermore, in biochemical research, this compound can be utilized to study enzymatic reactions or to act as a ligand for specific proteins, thereby offering insights into molecular interactions and biochemical pathways. ontosight.ai Research has also explored phenoxyacetic acid derivatives for their potential as anti-mycobacterial and antioxidant agents. nih.govnih.gov
Historical Development of Phenoxyacetic Acid Analogues in Academic Inquiry
The academic exploration of phenoxyacetic acid analogues dates back to the 1940s. mdpi.com Initially, they were synthesized as analogues of the natural plant growth regulator, indole-3-acetic acid (IAA), and were identified as auxinic herbicides. mdpi.com The mechanism of these early compounds was based on mimicking the action of IAA at a molecular level, thereby affecting plant growth. mdpi.com
Later, research into phenoxyacetic acid compounds uncovered their potential as lipid-lowering drugs. nih.gov This discovery paved the way for the development of a series of phenoxyacetic acid analogues that act as hemoglobin allosteric effectors, with efaproxiral (B1662174) being a notable example that progressed to clinical trials. nih.gov The research into phenylacetic acid (PAA), a related auxin, was particularly active in the 1980s, focusing on its bioactivity and distribution in plants, although interest waned in favor of IAA research. researchgate.net This historical trajectory highlights the evolution of research on phenoxyacetic acid analogues, from agricultural applications to therapeutic candidates, demonstrating the enduring scientific interest in this versatile class of compounds. mdpi.comnih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(3-ethoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-13-8-4-3-5-9(6-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRYXSIGNDFPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284662 | |
| Record name | 3-ethoxyphenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6459-12-7 | |
| Record name | NSC38180 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ethoxyphenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Ethoxy Phenoxy Acetic Acid and Its Analogues
Established Synthetic Routes to (3-Ethoxy-phenoxy)-acetic acid
The preparation of this compound is typically achieved through well-established methods, primarily revolving around the Williamson ether synthesis. This reaction creates the ether linkage that characterizes the phenoxyacetic acid scaffold.
The synthesis fundamentally involves the reaction between a phenoxide and a haloacetic acid derivative. For this compound, the key precursors are 3-ethoxyphenol (B1664596) and a salt of chloroacetic acid.
The reaction is generally carried out by first converting the phenol (B47542) into its more nucleophilic phenoxide salt using a base. Common bases include sodium hydroxide (B78521) or potassium hydroxide. The salt of chloroacetic acid, typically sodium chloroacetate, is then introduced. The mixture is heated in a suitable solvent to facilitate the reaction. google.comgoogle.com Protic solvents like water or alcohols (methanol, ethanol) can be used. google.com Following the nucleophilic substitution, the resulting sodium salt of the phenoxyacetic acid is acidified with a strong inorganic acid, such as hydrochloric acid, to precipitate the final product. google.comgoogle.com
Table 1: Typical Precursors and Conditions for Established Synthesis
| Precursor 1 | Precursor 2 | Base | Solvent | Key Step |
|---|---|---|---|---|
| 3-Ethoxyphenol | Chloroacetic acid | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Water, Ethanol | Heating/Reflux |
The process aims for high yield and purity, with reaction yields reported to be greater than 95% for analogous compounds under optimized conditions. google.comgoogle.com
The core reaction mechanism is a bimolecular nucleophilic substitution (SN2). The process begins with the deprotonation of the hydroxyl group of 3-ethoxyphenol by a strong base, forming the 3-ethoxyphenoxide anion. This anion is a potent nucleophile.
The phenoxide anion then attacks the electrophilic carbon atom of the chloroacetate, which bears the chlorine leaving group. The reaction proceeds via a backside attack, leading to the displacement of the chloride ion and the formation of a new carbon-oxygen bond, yielding the sodium salt of this compound. The final step is the protonation of the carboxylate salt with a mineral acid to furnish the neutral carboxylic acid product. google.comgoogle.comjocpr.com
Novel Approaches and Advancements in Phenoxyacetic Acid Derivative Synthesis
Recent research has focused on developing more efficient, environmentally friendly, and versatile synthetic methods for phenoxyacetic acid derivatives. These advancements include the use of alternative energy sources and the design of complex multi-step pathways to access novel analogues.
To align with the principles of green chemistry, catalyst-free and solvent-free synthesis methods have been developed. Microwave irradiation has emerged as a powerful tool in this area. For the synthesis of certain 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives, a solvent-free and catalyst-free microwave-assisted method has been successfully employed as an alternative to conventional refluxing in an aqueous medium. farmaciajournal.com This high-efficiency approach often leads to shorter reaction times and cleaner reaction profiles. Solvent-free methods have also been noted for the synthesis of other complex phenoxyacetic acid derivatives, highlighting a trend towards reducing volatile organic compound usage in chemical synthesis. jetir.org
The synthesis of complex phenoxyacetic acid analogues often requires multi-step strategies that build functionality in a controlled, sequential manner. These strategies allow for the introduction of diverse structural motifs.
One such strategy begins with a substituted hydroxybenzaldehyde. The phenolic hydroxyl group is first reacted with an alkyl bromoacetate (B1195939) (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate to form the corresponding ethyl phenoxyacetate (B1228835) derivative. mdpi.com This ester is then hydrolyzed, typically using sodium hydroxide in a methanol-water mixture, to yield the free phenoxyacetic acid derivative, which still contains the aldehyde group. mdpi.com This aldehyde functionality serves as a versatile handle for further modification, such as condensation with hydrazides to form complex hydrazone derivatives. mdpi.com Another approach involves the activation of the phenoxyacetic acid with reagents like phosphonitrilic chloride (PNT) and N-methyl morpholine (B109124) (NMM), enabling its condensation with various phenols to create a library of corresponding esters. jocpr.com
Derivatization and Structural Modification Strategies
The carboxylic acid group of this compound is a prime site for derivatization, allowing for significant structural and functional modifications. These modifications are crucial for tuning the molecule's properties for various applications.
Common derivatization strategies focus on converting the carboxylic acid into esters, amides, and other related functional groups. For instance, phenoxyacetic acids can be coupled with various phenols using activating agents to form phenoxy esters. jocpr.com A multi-step reaction sequence can transform a phenoxyacetic acid into an ester, which is then converted to a hydrazide, a key precursor for further modifications. mdpi.com
Another powerful technique involves the reaction of the phenoxyacetic acid aldehyde precursors with various hydrazides (e.g., benzohydrazide (B10538) derivatives) to synthesize targeted hydrazone compounds. mdpi.com This strategy allows for the systematic variation of substituents on the appended aromatic ring. Furthermore, for analytical purposes, the carboxylic acid can be derivatized by coupling it with an amine, such as 4-bromo-N-methylbenzylamine, using a carbodiimide (B86325) activating agent like EDC. nih.gov This type of derivatization improves chromatographic behavior and detection sensitivity in techniques like HPLC-MS. nih.gov
Table 2: Examples of Derivatization Strategies for Phenoxyacetic Acids
| Starting Material | Reagent(s) | Resulting Derivative Class |
|---|---|---|
| Phenoxyacetic acid | Phenols, PNT, NMM | Phenoxy Esters jocpr.com |
| Phenoxyacetic acid ester | Hydrazine Hydrate | Acid Hydrazides mdpi.com |
| Aldehyde-functionalized phenoxyacetic acid | Benzohydrazide derivatives | Hydrazones mdpi.com |
| Phenoxyacetic acid | Chloroacetyl chloride, Et3N | Chloroacetamide Intermediates researchgate.net |
These strategies underscore the versatility of the phenoxyacetic acid scaffold in synthetic chemistry, providing pathways to a vast array of structurally diverse molecules.
Introduction of Heterocyclic Moieties
The core structure of phenoxyacetic acid serves as a versatile scaffold for the introduction of various heterocyclic moieties. ijrrr.com These modifications are often pursued to explore new chemical space and biological activities. ijrrr.com A common strategy involves utilizing the carboxylic acid group or a derivative thereof, such as an acid hydrazide, as a reactive handle to build or attach heterocyclic rings. ijrrr.comnih.gov
One prevalent method begins with the conversion of a phenoxyacetic acid derivative into its corresponding acid hydrazide. ijrrr.com This hydrazide can then be condensed with various carbonyl compounds to form hydrazones, which are key intermediates for synthesizing a range of heterocyclic systems. ijrrr.com For instance, these hydrazone precursors can be cyclized to form five-membered rings like 1,3,4-oxadiazoles and 1,3-thiazolidines, or seven-membered rings such as 1,3-oxazepin-4,7-diones through reactions with different chemical reagents. ijrrr.com
Another approach involves the reaction of phenoxyacetic acid derivatives containing a formyl group (an aldehyde) with other compounds. nih.govmdpi.com For example, 2-(4-formyl-2-methoxyphenoxy) acetic acid can be condensed with ketones to yield chalcones. nih.gov These chalcones can subsequently react with acid hydrazides in glacial acetic acid to form new phenoxyacetic acid derivatives incorporating heterocyclic rings. nih.gov Similarly, formyl-phenoxyacetic acids can be reacted with various benzohydrazide derivatives to synthesize hydrazones, which are themselves a class of compounds or can serve as precursors for further cyclization reactions. mdpi.com The synthesis of thiazole-containing β-amino acids represents another pathway, where 2-arylthiazole-4-carbaldehydes are condensed with malonic acid and ammonium (B1175870) acetate (B1210297) in a modified Rodionov reaction. farmaciajournal.com
The following table summarizes selected examples of phenoxyacetic acid analogues that have been functionalized with heterocyclic moieties.
| Starting Analogue | Reagents | Resulting Heterocyclic Moiety | Reference |
|---|---|---|---|
| 2-[(2,6-dichloroanilino)phenyl]-acethydrazide | Aromatic aldehydes, then chloroacetyl chloride | 1,3-Azetidinone | ijrrr.com |
| 2-[(2,6-dichloroanilino)phenyl]-acethydrazide | Aromatic aldehydes, then acetic anhydride | 1,3,4-Oxadiazoline | ijrrr.com |
| 2-(4-formyl-2-methoxyphenoxy) acetic acid | Ketones, then acid hydrazides | Not specified | nih.gov |
| 2-(2-formylphenoxy)acetic acid derivatives | Benzohydrazide derivatives | Hydrazone | mdpi.com |
| 2-Arylthiazole-4-carbaldehyde | Malonic acid, ammonium acetate | Thiazole-containing β-amino acid | farmaciajournal.com |
Conjugation and Esterification Approaches
Esterification is a fundamental transformation of the carboxylic acid group in this compound and its analogues. jocpr.com This reaction converts the carboxylic acid into a corresponding ester, which can alter the molecule's physicochemical properties. jocpr.com The Fischer-Speier esterification is a classic method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in a large excess, sometimes as the solvent. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comoit.edu
More contemporary methods have been developed to facilitate esterification under milder conditions. jocpr.com One such procedure utilizes phosphonitrilic chloride (PNT) as an activator for the carboxylic acid group of phenoxyacetic acid. jocpr.com In this method, the phenoxyacetic acid is activated by PNT and N-methyl morpholine (NMM) in chloroform, and this activated intermediate is then coupled with various phenols at room temperature to produce the corresponding phenoxyacetic acid esters in good yields. jocpr.com
The synthesis of specific esters, such as the ethyl ester of (3-Nitro-phenoxy)-acetic acid (an analogue), has been described in detail. chemicalbook.com This synthesis involves refluxing the substituted phenol (3-nitrophenol) with ethyl bromoacetate in dry acetone (B3395972) with anhydrous potassium carbonate. chemicalbook.com After the reaction, the mixture is worked up to isolate the desired ester. chemicalbook.com This general procedure is applicable for creating a variety of phenoxyacetic acid ethyl esters. chemicalbook.com
The table below provides examples of esterification reactions involving phenoxyacetic acid and its analogues.
| Carboxylic Acid | Alcohol/Phenol | Reagents/Catalyst | Resulting Ester | Yield | Reference |
|---|---|---|---|---|---|
| p-Methyl phenoxyacetic acid | Phenol | PNT, NMM, Chloroform | Phenyl p-methylphenoxyacetate | 85% | jocpr.com |
| p-Methyl phenoxyacetic acid | p-Cresol | PNT, NMM, Chloroform | p-Tolyl p-methylphenoxyacetate | 82% | jocpr.com |
| p-Methyl phenoxyacetic acid | p-Chlorophenol | PNT, NMM, Chloroform | p-Chlorophenyl p-methylphenoxyacetate | 80% | jocpr.com |
| 3-Nitrophenol | Ethyl bromoacetate (ester source) | Potassium carbonate, Acetone | (3-Nitro-phenoxy)-acetic acid ethyl ester | 80% | chemicalbook.com |
| Generic Carboxylic Acid | Generic Alcohol | Acid Catalyst (e.g., H₂SO₄) | Generic Ester | N/A | masterorganicchemistry.commasterorganicchemistry.com |
Mechanistic Investigations of Biological Activities Exhibited by 3 Ethoxy Phenoxy Acetic Acid and Its Analogues
Plant Physiological and Growth Regulatory Mechanisms
(3-Ethoxy-phenoxy)-acetic acid belongs to the phenoxycarboxylic acid class of compounds, which are recognized for their auxin-like activity. These synthetic compounds mimic the effects of the primary natural auxin in plants, Indole-3-acetic acid (IAA). nih.govarchivepp.com However, synthetic auxins like those in the phenoxyacetic acid family are significantly more stable and persist longer within plant tissues compared to the rapidly metabolized IAA. archivepp.com This stability allows them to act as "superauxins," leading to potent physiological effects. archivepp.com
The mechanism of action involves the perception of the auxin herbicide by a specific family of F-box proteins, which includes the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins. nih.gov These proteins are components of an SCF (Skp1-cullin-F-box) E3 ubiquitin ligase complex. nih.gov The binding of the auxin-like molecule to this receptor complex targets transcriptional repressor proteins, known as Aux/IAA proteins, for degradation via the ubiquitin-proteasome pathway. nih.gov The removal of these repressors unleashes the expression of auxin-responsive genes, leading to a cascade of downstream effects. nih.gov
This disruption of normal auxin signaling profoundly affects the plant's endogenous phytohormone systems. At supraoptimal concentrations, auxin herbicides trigger a significant overproduction of other key phytohormones, particularly ethylene (B1197577) and abscisic acid (ABA). nih.gov The overstimulation of auxin pathways leads to the upregulation of genes for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the enzyme responsible for ethylene biosynthesis. nih.gov The resulting ethylene surge contributes to symptoms like leaf epinasty (downward curvature) and tissue swelling. nih.gov Concurrently, the herbicide and the induced ethylene synergistically upregulate the expression of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in ABA biosynthesis, leading to a massive accumulation of ABA, which promotes senescence and stress responses. nih.gov
The herbicidal action of phenoxyacetic acids is a direct consequence of the hormonal imbalance described above. The uncontrolled and prolonged stimulation of auxin-responsive genes leads to abnormal and disorganized growth. Low concentrations can stimulate RNA polymerase, increasing RNA, DNA, and protein synthesis. mdpi.com However, at herbicidal concentrations, this escalates to uncontrolled cell division and elongation, particularly in the meristematic regions of susceptible dicot plants. mdpi.com This rapid, undifferentiated growth results in the destruction of vascular tissues, including the phloem and xylem, crippling the plant's ability to transport water and nutrients. mdpi.com
On a cellular level, the herbicidal effect is multifaceted. The sustained hormonal signal is believed to acidify the cell wall by stimulating membrane-bound ATPase proton pumps, which contributes to abnormal cell plasticity. mdpi.com A critical downstream effect of this hormonal and metabolic chaos is the massive production of Reactive Oxygen Species (ROS). nih.gov This oxidative stress overwhelms the plant's antioxidant defense systems, leading to lipid peroxidation and the destruction of cell membrane integrity. nih.govmssm.edu The loss of membrane function causes cytoplasm to leak into intercellular spaces, resulting in rapid tissue necrosis, wilting, and desiccation. mssm.edu Chloroplasts are considered a primary target, where high concentrations of these herbicides can inhibit photochemical reactions and degrade photosynthetic pigments, further contributing to senescence and cell death. nih.gov
Table 1: Summary of Herbicidal Effects of Auxin-Mimicking Phenoxyacetic Acids This table is interactive. You can sort and filter the data.
| Level of Action | Mechanism/Effect | Consequence | References |
|---|---|---|---|
| Molecular | Binds to TIR1/AFB auxin receptors | Degradation of Aux/IAA repressors | nih.gov |
| Molecular | Upregulation of auxin-responsive genes | Uncontrolled gene expression | nih.gov |
| Physiological | Overproduction of ethylene | Leaf epinasty, tissue swelling | nih.gov |
| Physiological | Massive accumulation of abscisic acid (ABA) | Senescence, stress responses | nih.gov |
| Cellular | Uncontrolled cell division and growth | Vascular tissue destruction | mdpi.com |
| Cellular | Production of Reactive Oxygen Species (ROS) | Oxidative stress, lipid peroxidation | nih.gov |
| Cellular | Inhibition of photosynthesis | Degradation of chlorophyll, senescence | nih.gov |
| Organismal | Disruption of transport systems | Inability to transport water/nutrients | mdpi.com |
| Organismal | Growth distortions, stem curvature | Epinasty, abnormal morphology | nih.gov |
| Organismal | Tissue necrosis and desiccation | Plant death | mssm.edu |
The impact of phenoxyacetic acid compounds on seed germination and early seedling development is highly dependent on the specific compound, its concentration, and the plant species . Research on herbicides with similar structures, such as 2,4,5-T, shows that they can significantly reduce germination, particularly at higher application rates. nih.gov In some grass species, germination was entirely prevented at a rate of 9.0 kg/ha . nih.gov
For seeds that do germinate, the subsequent seedling development is often adversely affected. Plumule (young shoot) growth can be significantly reduced by phenoxy herbicides. nih.gov Studies on wheatgrass have shown that while germination itself may not be affected by certain concentrations of related compounds, the subsequent elongation of the radicle (embryonic root) and epicotyl (embryonic shoot) can be significantly inhibited. nih.gov High concentrations of acetic acid have also been shown to negatively affect seed vigor and sprouting power in some studies, though these effects can be less pronounced in field conditions compared to laboratory settings. drugs.comyoutube.com Conversely, other studies have found that lower concentrations of acetic acid may have a neutral or even slightly stimulatory effect on the initial stages of germination. google.com This indicates a narrow threshold between potential stimulatory and inhibitory effects, a characteristic feature of auxin-like compounds.
Receptor Binding and Enzyme Inhibition Studies
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that act as transcription factors to regulate genes involved in energy metabolism, cellular development, and differentiation. wikipedia.orgnih.gov There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. nih.gov These receptors function by forming a heterodimer with the Retinoid X Receptor (RXR). wikipedia.orgnih.gov In the presence of a ligand (an activating molecule), this complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. nih.govnih.gov
While direct studies on this compound were not identified, significant research has been conducted on the broader class of phenoxyacetic acids, revealing their activity as PPAR modulators. mssm.edunih.govresearchgate.net A series of phenoxyacetic acid analogues have been identified as potent and subtype-selective partial agonists for human PPARδ. mssm.edunih.gov Partial agonists are compounds that bind to and activate a receptor, but have only partial efficacy relative to a full agonist. Furthermore, other research has demonstrated that chiral phenoxyacetic acid analogues can act as PPARγ partial agonists, inhibiting the proliferation of colon cancer cells. nih.gov This body of work establishes that the phenoxyacetic acid scaffold is a viable pharmacophore for interacting with and modulating the activity of PPARs, particularly the δ and γ subtypes. nih.govnih.gov
Table 2: Investigated Activity of Phenoxyacetic Acid Analogues on PPARs This table is interactive. You can sort and filter the data.
| Compound Class | Target Receptor | Observed Activity | Significance | References |
|---|---|---|---|---|
| Phenoxyacetic acids | PPARδ (delta) | Potent and selective partial agonism | Regulation of lipid/carbohydrate metabolism | researchgate.net, nih.gov, mssm.edu |
| Chiral phenoxyacetic acid analogues | PPARγ (gamma) | Partial agonism | Inhibition of cancer cell proliferation | nih.gov |
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the pathway that converts arachidonic acid into prostaglandins (B1171923) and other pro-inflammatory mediators. nih.govijpda.org There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is inducible and is significantly upregulated at sites of inflammation. nih.govclevelandclinic.org Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. ijpda.org Selective inhibition of COX-2 is a desirable therapeutic goal as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. drugs.comwikipedia.org
The phenoxyacetic acid chemical structure has been successfully utilized as a scaffold for developing potent and selective COX-2 inhibitors. mdpi.comnih.gov Research has focused on designing novel phenoxyacetic acid derivatives that can effectively target the COX-2 active site. mdpi.com The mechanism of inhibition for many NSAIDs involves competing with arachidonic acid for binding to the enzyme's active site. ijpda.org More complex mechanisms, such as slow, tight-binding inhibition, have also been observed, where the inhibitor binds with high affinity and dissociates slowly, leading to a time-dependent inhibition of the enzyme. umn.edu The development of these analogues demonstrates the utility of the phenoxyacetic acid moiety in creating compounds with significant anti-inflammatory potential through the selective modulation of the COX-2 enzyme.
Table 3: COX-2 Inhibition by Representative Phenoxyacetic Acid Analogues This table is interactive. You can sort and filter the data.
| Compound Type | Target Enzyme | Inhibitory Concentration (IC₅₀) | Selectivity | References |
|---|---|---|---|---|
| Pyrazoline-phenoxyacetic acid derivative (6a) | COX-2 | 0.03 µM | SI = 365.4 | nih.gov |
| Pyrazoline-phenoxyacetic acid derivative (6c) | COX-2 | 0.03 µM | SI = 196.9 | nih.gov |
| Chlorophenyl-p-phenoxy acetic acid derivative (XIV) | COX-2 | 0.06 µM | Potent vs. Celecoxib | mdpi.com |
| General Phenoxyacetic Acid Derivatives | COX-2 | Varies | Designed for high selectivity over COX-1 | mdpi.com, nih.gov |
Investigations into Other Protein Targets and Molecular Interactions
While the primary biological activities of many phenoxyacetic acid derivatives have been extensively studied, research into their broader molecular interactions has identified several other potential protein targets. These investigations often utilize computational methods like molecular docking to predict binding affinities and interaction modes, guiding further experimental work. Analogues of this compound have shown potential interactions with targets relevant to metabolic diseases and viral proteins.
One of the most significant alternative targets identified for phenoxyacetic acid derivatives is the Free Fatty Acid Receptor 1 (FFA1) , also known as G protein-coupled receptor 40 (GPR40). nih.govresearchgate.net This receptor is highly expressed in pancreatic β-cells and plays a role in amplifying glucose-stimulated insulin (B600854) secretion, making it a promising target for the treatment of type 2 diabetes. nih.govnih.gov Studies have focused on designing and synthesizing novel phenoxyacetic acid analogues that act as potent FFA1 agonists. For example, a derivative identified as compound 18b in one study, demonstrated a potent FFA1 agonist activity with an EC50 value of 62.3 nM. researchgate.netnih.gov Molecular docking simulations of these compounds have helped to elucidate the key binding sites within the receptor. nih.gov
Another important target class is the Peroxisome Proliferator-Activated Receptors (PPARs) , which are nuclear receptors that regulate gene expression involved in metabolism. A complex phenoxyacetic acid derivative, 2-(2-methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylthio)phenoxy) acetic acid (also known as GW1516), is a known agonist of the PPARδ subtype. wada-ama.org This highlights the adaptability of the phenoxyacetic acid scaffold to interact with different receptor families.
More recent computational studies have explored the interaction of phenoxyacetic acid derivatives with proteins associated with viral diseases. Molecular docking analyses have been used to study the binding of organotin(IV) complexes of 4-chlorophenoxyacetic acid to proteins of the SARS-CoV-2 virus. scienceopen.com These studies investigated interactions with the viral nucleocapsid protein and the human angiotensin-converting enzyme 2 (ACE2), which the virus uses for cellular entry. scienceopen.com Similarly, related phenylacetic acid derivatives have been computationally screened against targets like Pim kinase (an enzyme involved in cell proliferation) and urease enzymes. consensus.appresearchgate.net
The following table summarizes the findings from molecular docking studies on phenoxyacetic acid analogues and related compounds against various protein targets.
| Compound Class | Protein Target | Key Findings |
| Phenoxyacetic acid derivatives | Free Fatty Acid Receptor 1 (FFA1) | Identified as potent agonists, potentially for type 2 diabetes treatment. nih.govresearchgate.netnih.gov |
| GW1516 (a complex phenoxyacetic acid) | Peroxisome Proliferator-Activated Receptor delta (PPARδ) | Acts as an agonist, modulating metabolic pathways. wada-ama.org |
| Organotin(IV) 4-chlorophenoxyacetates | SARS-CoV-2 Nucleocapsid Protein & human ACE2 | Showed considerable binding interactions in docking studies. scienceopen.com |
| Phenylacetic acid derivatives | Pim Kinase & Urease Enzymes | Meta-substituted derivatives exhibited superior binding interactions. researchgate.net |
Molecular Level Mechanistic Insights via Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure and reactivity of this compound and its analogues. researchgate.netorientjchem.org These computational methods allow for the detailed analysis of electronic properties that govern the molecule's interactions with biological targets.
Electronic Structure and Reactivity Analysis
The electronic structure of a molecule is fundamental to its chemical reactivity. Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for this analysis. The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests that less energy is required to excite an electron, indicating higher chemical reactivity and lower kinetic stability. researchgate.net For phenoxyacetic acid analogues, DFT calculations have been used to determine these values and predict their reactivity. researchgate.netresearchgate.net
Global reactivity descriptors, which are calculated from HOMO and LUMO energies, provide quantitative measures of chemical reactivity. These include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its propensity to act as an electrophile. researchgate.netresearchgate.net
Studies on substituted phenoxyacetic acids have shown how different functional groups alter these parameters. For instance, in a comparison of 4-methyl-, 4-acetyl-, and 4-tert-butyl-phenoxyacetic acid, the 4-acetyl derivative was found to have a higher electrophilicity index (ω = 2.993 eV), suggesting it is a better electrophile. researchgate.netresearchgate.net
The table below presents theoretical reactivity data for representative phenoxyacetic acid analogues, calculated using DFT methods.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Electrophilicity Index (ω) (eV) |
| 4-methyl-phenoxyacetic acid | -8.544 | -1.143 | 7.401 | 2.580 |
| 4-acetyl-phenoxyacetic acid | -9.048 | -1.905 | 7.143 | 2.993 |
| 4-tert-butyl-phenoxyacetic acid | -8.517 | -1.088 | 7.429 | 2.559 |
(Data derived from findings reported in studies on phenoxyacetic acid analogues). researchgate.net
Electrostatic Potential Mapping and Nucleophilic/Electrophilic Regions
Molecular Electrostatic Potential (MEP or MESP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. wuxiapptec.com The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich or electron-poor. wuxiapptec.comwalisongo.ac.id This allows for the identification of sites prone to electrophilic (attacked by nucleophiles) and nucleophilic (attacking electrophiles) interactions. researchgate.netresearchgate.net
In an MEP map, different colors correspond to different values of electrostatic potential:
Red: Represents regions of most negative electrostatic potential, which are electron-rich. These areas are characteristic of nucleophilic sites, prone to interacting with positive charges or electrophiles. wuxiapptec.compearson.com
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These areas are characteristic of electrophilic sites, susceptible to attack by nucleophiles. wuxiapptec.comwalisongo.ac.id
Green/Yellow: Represents regions of intermediate or near-zero potential. wuxiapptec.com
For phenoxyacetic acid and its derivatives, MEP maps reveal distinct charge distributions. The oxygen atoms of the carboxylic acid group are consistently shown as intense red regions, indicating high electron density and their role as primary sites for nucleophilic interactions, such as hydrogen bonding with receptor residues. researchgate.netresearchgate.net Conversely, the acidic hydrogen of the carboxyl group appears as a blue or light blue region, signifying its electrophilic character and propensity to be donated as a proton. wuxiapptec.compearson.com
The aromatic ring also displays varied potential. The electron-donating or withdrawing nature of substituents on the ring can significantly alter the MEP map. For this compound, the ethoxy group (-OCH2CH3) acts as an electron-donating group, which would increase the electron density (shifting towards red/yellow) on the phenyl ring, particularly at the ortho and para positions relative to the ether linkage. This modulation of the ring's electrostatic potential can influence π-π stacking interactions or other non-covalent bonds with protein targets. Computational studies on various substituted phenoxyacetic acids have used MEP maps to successfully predict their sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Research Applications and Potential Utility of 3 Ethoxy Phenoxy Acetic Acid
Agricultural Research Applications
The structural characteristics of (3-Ethoxy-phenoxy)-acetic acid suggest its potential utility in agriculture, primarily in the development of herbicides and plant growth regulators. This is largely based on the well-documented activities of other phenoxyacetic acid derivatives.
Advanced Herbicidal Development and Efficacy Studies
Phenoxyacetic acid derivatives are a well-established class of herbicides. mdpi.com These compounds typically function as synthetic auxins, which are plant hormones that control cell division and elongation. curresweb.comeagri.org When applied to broad-leaf plants, these synthetic auxins can induce rapid and uncontrolled growth, ultimately leading to the plant's death. curresweb.com This selective action against dicotyledonous weeds makes them valuable in the cultivation of monocotyledonous crops like cereals. curresweb.com
While direct efficacy studies on this compound are not extensively published, research on analogous compounds provides a strong basis for its potential herbicidal properties. The biological activity of phenoxyacetic acid derivatives is influenced by the nature and position of substituents on the aromatic ring. mdpi.com For instance, studies on various substituted phenoxyacetic acids have demonstrated significant herbicidal activity against a range of weeds. nih.gov The ethoxy group at the meta-position in this compound is a key structural feature that would be expected to modulate its herbicidal profile. Further research would be necessary to fully characterize its specific spectrum of activity and efficacy compared to commercially available phenoxy herbicides such as 2,4-D and MCPA. mdpi.comcurresweb.com
Table 1: Examples of Phenoxyacetic Acid Derivatives and their Studied Herbicidal Activity
| Compound | Target Weeds | Key Findings |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Broadleaf weeds | Induces uncontrolled growth in dicots. curresweb.com |
| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | Broadleaf weeds | Similar mechanism to 2,4-D, widely used in cereal crops. d-nb.info |
| Substituted phenoxyacetoxy alkyl-dioxaphosphinan-2-ones | Abutilon theophrasti, Brassica juncea | Showed significant post-emergence herbicidal activity. nih.gov |
Plant Growth Regulator Research and Development
The same hormonal mimicry that imparts herbicidal properties to phenoxyacetic acids at high concentrations allows them to function as plant growth regulators at lower concentrations. eagri.orgmdpi.com Auxins play a crucial role in various plant developmental processes, including root initiation, fruit development, and apical dominance. eagri.orgclinisciences.com Synthetic auxins, including phenoxyacetic acid derivatives, are utilized in agriculture and horticulture to manipulate these processes for improved crop yield and quality. clinisciences.com
This compound, as a synthetic auxin analog, holds potential for investigation as a plant growth regulator. Its specific effects on plant growth would depend on the concentration applied and the plant species. Research into the application of other phenoxyacetic acid derivatives has shown that they can be used to promote rooting in cuttings, prevent premature fruit drop, and influence flowering. nih.gov The evaluation of this compound in these contexts could reveal novel applications in crop management.
Synthetic Intermediates in Advanced Chemical Synthesis
This compound serves as a valuable building block in the synthesis of more complex and biologically active molecules. Its bifunctional nature, possessing both a carboxylic acid group and an ether linkage to a substituted phenyl ring, makes it a versatile intermediate.
Precursors for Bioactive Molecules
Phenoxyacetic acid and its derivatives are integral components in the synthesis of a wide array of pharmaceuticals and other bioactive compounds. jetir.org The phenoxyacetic acid moiety is a common scaffold found in drugs with diverse therapeutic activities, including antibacterial, anti-inflammatory, and antifungal properties. jetir.org
For example, derivatives of phenoxyacetic acid have been used to synthesize compounds that act as selective COX-2 inhibitors, demonstrating the utility of this scaffold in medicinal chemistry. nih.govmdpi.com Furthermore, a closely related compound, 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, is a key intermediate in the synthesis of Repaglinide, an oral hypoglycemic agent used in the treatment of type-II diabetes. google.com This highlights the potential of this compound as a precursor for the development of new therapeutic agents. The synthesis of various phenoxyacetic acid derivatives often involves the reaction of a substituted phenol (B47542) with an alpha-haloacetic acid or its ester, a process that can be adapted for the large-scale production of these intermediates. jocpr.com
Table 2: Examples of Bioactive Molecules Synthesized from Phenoxyacetic Acid Derivatives
| Precursor | Synthesized Bioactive Molecule Class | Therapeutic Area |
| 2-(4-formyl-2-methoxyphenoxy) acetic acid | Phenoxy acetic acid derivatives | Anti-mycobacterial nih.gov |
| Substituted phenoxyacetic acids | Selective COX-2 inhibitors | Anti-inflammatory nih.govmdpi.com |
| 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid | Repaglinide | Antidiabetic google.com |
Role in the Synthesis of Complex Organic Scaffolds
The chemical reactivity of the carboxylic acid and the aromatic ring of this compound allows for its incorporation into more complex molecular architectures. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, providing a handle for further chemical transformations. jocpr.com The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be used to build more elaborate structures.
The use of phenoxyacetic acid derivatives in the synthesis of complex organic scaffolds is documented in various patents and chemical literature. For instance, these derivatives have been employed in the preparation of intermediates for partial PPARδ agonists, which are of interest for their potential therapeutic effects. google.com The versatility of phenoxyacetic acid as a starting material makes it a valuable tool for organic chemists engaged in the synthesis of novel compounds with potential applications in medicine and materials science.
Exploration in Materials Science
The application of this compound in materials science is a relatively unexplored area. However, the properties of acetic acid and its derivatives suggest potential avenues for research. For example, acetic acid has been investigated as a solvent for the preparation of biopolymer gels, such as those derived from poly(3-hydroxybutyrate). mdpi.com The ability of acetic acid to act as a solvent for polymers and to influence their properties could be a starting point for investigating the role of substituted acetic acids like this compound in polymer chemistry.
Furthermore, the aromatic nature of the phenoxy group in this compound could be leveraged in the design of new materials. Aromatic compounds are often incorporated into polymers to enhance their thermal stability and mechanical properties. The potential for this compound to be used as a monomer or a modifying agent in the synthesis of novel polymers warrants further investigation.
Analytical and Characterization Methodologies in Research on 3 Ethoxy Phenoxy Acetic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of (3-Ethoxy-phenoxy)-acetic acid by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR provides similar information for carbon atoms.
Research Findings: Although specific experimental spectra for this compound are not readily available, the expected chemical shifts can be predicted based on the known effects of its functional groups (ethoxy, phenoxy, and carboxylic acid) and data from analogous compounds.
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a triplet and a quartet), the aromatic protons on the benzene (B151609) ring, and the methylene (B1212753) protons of the acetic acid moiety. The exact chemical shifts and splitting patterns of the aromatic protons would confirm the 1,3- (meta) substitution pattern of the ethoxy and O-CH₂COOH groups.
¹³C-NMR: The carbon NMR spectrum would complement the ¹H-NMR data, showing separate signals for each unique carbon atom. Key expected signals include those for the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm), the aromatic carbons (δ ≈ 100-160 ppm), the methylene carbon of the acetic acid group, and the carbons of the ethoxy group.
Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
Click to view predicted NMR data
| Assignment | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | ~10-12 (broad singlet) | ~170-175 | The acidic proton signal is often broad and its chemical shift is concentration-dependent. |
| Methylene (-OCH₂ COOH) | ~4.6-4.8 (singlet) | ~65-70 | Attached to two electronegative oxygen atoms. |
| Aromatic C-H | ~6.5-7.3 (multiplets) | ~100-160 | The meta-substitution pattern will lead to complex splitting. |
| Ethyl Methylene (-OCH₂ CH₃) | ~4.0-4.2 (quartet) | ~63-65 | Coupled to the methyl protons. |
| Ethyl Methyl (-OCH₂CH₃ ) | ~1.3-1.5 (triplet) | ~14-16 | Coupled to the methylene protons. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an effective tool for identifying the functional groups present in a compound.
Research Findings: The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. Data from the parent compound, phenoxyacetic acid, and related derivatives like (3-methylphenoxy)acetic acid, show highly characteristic peaks. nist.govnist.gov
Key expected vibrational bands include:
A very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info
A strong, sharp absorption peak between 1700-1760 cm⁻¹ due to the C=O (carbonyl) stretching of the carboxylic acid. docbrown.info
Several bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ether linkages and the carboxylic acid.
Absorptions related to C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic ethyl and methylene groups (around 2850-2980 cm⁻¹).
Interactive Data Table: Characteristic IR Absorption Bands for Phenoxyacetic Acids
Click to view characteristic IR data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1760 | Strong, Sharp |
| Ether (Aryl-O-C) | C-O stretch | 1200 - 1275 | Strong |
| Ether (Alkyl-O-C) | C-O stretch | 1000 - 1150 | Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
| Alkane | C-H stretch | 2850 - 2980 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation. The molecular formula of this compound is C₁₀H₁₂O₄, corresponding to a molecular weight of 196.2 g/mol . echemi.com
Research Findings: In a typical electron ionization (EI) mass spectrum, this compound would be expected to produce a molecular ion peak (M⁺) at m/z 196. The fragmentation pattern would likely involve characteristic losses. For the parent compound, phenoxyacetic acid (MW 152), the mass spectrum shows a prominent molecular ion peak and a base peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), resulting from the cleavage of the ether bond. nist.gov
For this compound, key expected fragments would include:
m/z 196: The molecular ion [M]⁺.
m/z 151: Loss of the carboxyl group (-COOH, 45 Da).
m/z 137: Cleavage of the O-CH₂COOH bond to yield the [M-CH₂COOH]⁺ ion, corresponding to the 3-ethoxyphenoxy cation.
Other fragments arising from the cleavage of the ethoxy group and further fragmentation of the aromatic ring.
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis. Coupling chromatography with mass spectrometry provides a highly sensitive and selective analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For acidic compounds like phenoxyacetic acids, a derivatization step is typically required to convert the polar carboxylic acid group into a less polar, more volatile ester (e.g., a methyl or silyl (B83357) ester). iaea.org This improves chromatographic peak shape and sensitivity.
Research Findings: The analysis of phenoxyacetic acid herbicides by GC-MS is a well-established methodology. nih.gov
Extraction: The compound is first extracted from the sample matrix (e.g., water, soil) using liquid-liquid or solid-phase extraction.
Derivatization: The extract is treated with a derivatizing agent, such as diazomethane, BF₃/methanol, or silylating agents like BSTFA, to convert the carboxylic acid to its corresponding ester. iaea.org
GC Separation: The derivatized sample is injected into the GC, where it is separated from other components on a capillary column (e.g., a non-polar DB-5ms or similar).
MS Detection: The separated compounds are detected by the mass spectrometer, which can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for highly sensitive quantification of the target analyte. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry, particularly using a tandem mass spectrometer (MS/MS), is a highly sensitive and specific method that often does not require derivatization. It is the preferred method for analyzing polar, non-volatile compounds like phenoxyacetic acids in environmental and biological samples. nih.govresearchgate.net
Research Findings: Methods for the analysis of phenoxyacetic acid herbicides in water have been extensively developed using LC-MS/MS. nih.gov
LC Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used. A C18 column is common, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid, such as formic acid, is usually added to the mobile phase to ensure the analyte is in its protonated form, leading to better retention and peak shape. nih.gov
Ionization: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in negative ion mode ([M-H]⁻) as the carboxylic acid group is readily deprotonated. researchgate.netnih.gov
MS/MS Detection: Tandem mass spectrometry is used for detection in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (e.g., m/z 195 for [M-H]⁻ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides excellent selectivity and reduces background noise, allowing for very low detection limits. nih.gov
Interactive Data Table: Typical LC-MS/MS Parameters for Phenoxyacetic Acid Analysis
Click to view typical LC-MS/MS parameters
| Parameter | Typical Setting | Purpose |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation based on polarity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, acidifier for protonation. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for elution. |
| Elution Mode | Gradient | Allows for separation of compounds with a range of polarities. |
| Ionization Source | Electrospray Ionization (ESI) | Creates gas-phase ions from the liquid eluent. |
| Ionization Mode | Negative Ion Mode | Forms the deprotonated molecule [M-H]⁻. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
Other Advanced Analytical Approaches in Chemical Biology
In the realm of chemical biology, understanding the precise molecular interactions of a compound like this compound is paramount to elucidating its biological function and mechanism of action. Beyond traditional analytical methods, several advanced approaches can provide deeper insights into how this molecule interacts with complex biological systems. These methodologies facilitate the identification of protein targets, the characterization of metabolic consequences, and the elucidation of the compound's influence on cellular pathways.
One of the prominent techniques in chemical biology is Activity-Based Protein Profiling (ABPP) . This method utilizes chemical probes to map the functional state of enzymes within a complex proteome. plantchemetics.orgnih.gov For a compound such as this compound, an ABPP approach would involve designing a probe that mimics its structure but also contains a reactive group to covalently bind to the active site of its target proteins and a reporter tag for detection and identification. nih.gov The application of such a probe to a biological sample, followed by proteomic analysis, could reveal the specific enzymes that this compound interacts with, providing direct clues to its mode of action. sioc-journal.cn This technique is particularly powerful as it focuses on the active portion of the proteome, offering a more dynamic picture of cellular function compared to traditional protein expression analysis. plantchemetics.org
Another powerful approach is Metabolomics , which involves the comprehensive analysis of all metabolites in a biological sample. researchgate.net When a biological system is exposed to a compound like this compound, its metabolic profile can be significantly altered. By comparing the metabolomes of treated and untreated samples using techniques such as high-performance liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify metabolic pathways that are perturbed by the compound. chemrxiv.org For instance, a metabolomics study could reveal changes in amino acid levels, lipid profiles, or central carbon metabolism, indicating the cellular processes affected by this compound.
A hypothetical metabolomics study on the effects of this compound on a plant cell culture could yield data similar to that observed for other phenoxyacetic acid herbicides. The following interactive table illustrates the types of changes that might be observed in key metabolites.
Table 1: Hypothetical Changes in Plant Metabolite Levels After Treatment with this compound
| Metabolite | Fold Change (Treated vs. Control) | p-value | Pathway Affected |
|---|---|---|---|
| Indole-3-acetic acid | 0.65 | < 0.05 | Auxin Metabolism |
| Abscisic acid | 1.8 | < 0.05 | Stress Response |
| Tryptophan | 0.7 | < 0.05 | Amino Acid Synthesis |
| Glutathione | 1.5 | < 0.05 | Oxidative Stress |
Furthermore, Chemical Proteomics encompasses a range of techniques, including ABPP, aimed at identifying the protein targets of small molecules. nih.gov One common method involves immobilizing this compound on a solid support to create an affinity matrix. This matrix can then be used to "fish out" binding partners from a cell lysate. The captured proteins are subsequently identified by mass spectrometry. This approach can uncover not only direct enzymatic targets but also receptor proteins, transporters, and other interacting partners that may not be enzymes.
Proximity-labeling techniques, such as BioID and APEX, represent another frontier in identifying protein interactors. nih.gov In this approach, a promiscuous labeling enzyme is fused to a protein of interest that is a known or suspected target of this compound. Upon addition of a substrate, the enzyme generates reactive biotin (B1667282) species that label nearby proteins. By comparing the labeled proteins in the presence and absence of this compound, one can infer which protein interactions are influenced by the compound.
The integration of these advanced analytical approaches provides a multi-faceted view of the biological activity of this compound. While ABPP can pinpoint specific enzyme targets, metabolomics reveals the downstream functional consequences of these interactions. Chemical proteomics and proximity-labeling can then broaden the scope to identify a wider network of interacting proteins, ultimately leading to a comprehensive understanding of the compound's role in a biological context.
Table 2: Advanced Analytical Approaches and Their Potential Applications for this compound
| Analytical Approach | Principle | Potential Application for this compound | Expected Outcome |
|---|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to label active enzymes. | Identification of specific enzyme targets. | A list of enzymes whose activity is directly modulated by the compound. |
| Metabolomics | Global analysis of small molecule metabolites. | Understanding the physiological effects of the compound. | Identification of perturbed metabolic pathways and potential biomarkers of exposure. |
| Chemical Proteomics (Affinity-based) | Immobilized compound is used to capture binding proteins. | Unbiased identification of protein interactors. | A comprehensive list of proteins that physically interact with the compound. |
Q & A
Q. What are the common synthetic routes for (3-Ethoxy-phenoxy)-acetic acid, and what reaction conditions optimize yield?
- Methodological Answer : Synthetic routes often involve etherification and esterification steps. For example:
- Ether Formation : Reacting 3-ethoxy-phenol with chloroacetic acid under alkaline conditions (e.g., NaOH) to form the phenoxy-acetic acid backbone .
- Optimization : Use nucleophilic substitution with catalysts like potassium carbonate in aprotic solvents (e.g., DMF) to enhance reaction efficiency. Oxidation/reduction agents (e.g., KMnO₄, LiAlH₄) may refine intermediate purity .
- Yield Improvement : Control temperature (60–80°C) and stoichiometric ratios (1:1.2 phenol:chloroacetic acid) to minimize side products. Purification via recrystallization or column chromatography is critical .
Q. Which analytical techniques are most effective for characterizing this compound purity and structure?
- Methodological Answer :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns resolves impurities. Compare retention times against standards .
- Structural Confirmation :
- NMR : ¹H NMR (δ 4.2 ppm for ethoxy group; δ 4.6 ppm for acetic acid methylene) and ¹³C NMR confirm substituent positions .
- Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ peaks (m/z ≈ 210) .
- Elemental Analysis : Verify C, H, O percentages (e.g., C: ~60%, H: ~5.5%) to validate synthesis .
Advanced Research Questions
Q. How does this compound stability vary under different storage conditions, and what decomposition products may form?
- Methodological Answer :
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation kinetics. Monitor via HPLC for loss of parent compound .
- Decomposition Pathways :
- Hydrolysis : Exposure to moisture cleaves the ether bond, yielding 3-ethoxy-phenol and glycolic acid. Acidic/alkaline conditions accelerate this .
- Oxidation : Strong oxidizers (e.g., CrO₃) may form quinone derivatives .
- Storage Recommendations : Store in anhydrous conditions (desiccators) at 4°C, away from strong acids/bases .
Q. What biochemical interactions or mechanisms involve this compound, and how are these studied experimentally?
- Methodological Answer :
- Enzyme Binding Assays : Use fluorescence quenching or SPR to study interactions with cytochrome P450 enzymes. Competitive inhibition assays (e.g., IC₅₀ determination) quantify potency .
- Metabolic Studies : Radiolabeled (¹⁴C) analogs track metabolic fate in hepatocyte cultures. LC-MS identifies metabolites like hydroxylated or glucuronidated derivatives .
- Cellular Uptake : pH-dependent uptake in cell lines (e.g., Caco-2) assessed via intracellular concentration measurements using LC-MS/MS .
Q. How can researchers resolve contradictions in experimental data regarding the reactivity of this compound under varying pH conditions?
- Methodological Answer :
- Controlled Replication : Standardize buffers (e.g., phosphate vs. acetate) to isolate pH effects. Use potentiometric titration to map pKa values (~4.5 for acetic acid group) .
- Orthogonal Validation :
- Kinetic Studies : Monitor reaction rates (e.g., ester hydrolysis) via UV-Vis spectroscopy at pH 2–10 .
- Computational Modeling : DFT calculations predict protonation states and reactive sites under different pH .
- Error Mitigation : Calibrate equipment (pH meters, spectrophotometers) and use internal standards (e.g., deuterated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
